molecular formula C11H7BrN2O2 B7465418 (4-Bromophenyl) pyrazine-2-carboxylate

(4-Bromophenyl) pyrazine-2-carboxylate

Cat. No.: B7465418
M. Wt: 279.09 g/mol
InChI Key: GJMRLJNKMXKLTH-UHFFFAOYSA-N
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Description

(4-Bromophenyl) pyrazine-2-carboxylate is a chemical building block of significant interest in medicinal chemistry and materials science research. This compound belongs to the class of N-phenylpyrazine-2-carboxamides and related esters, which are frequently investigated for their diverse biological activities . A closely related analog, N-(4-bromophenyl)pyrazine-2-carboxamide, has been documented in crystallographic studies, revealing a nearly planar molecular structure that facilitates various intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for supramolecular assembly . Pyrazine-carboxamide derivatives are a prominent area of study in anti-infective research. Recent investigations into similar compounds have demonstrated potent antibacterial activity against extensively drug-resistant (XDR) bacterial strains, including Salmonella Typhi, highlighting their potential as scaffolds for developing novel antimicrobial agents . Furthermore, the pyrazine core is a key structural component in first-line tuberculosis medications like Pyrazinamide, and ongoing research explores new derivatives to combat drug-resistant tuberculosis . Beyond pharmacology, pyrazine derivatives are also explored in materials science for applications such as the development of near-infrared (NIR)-light-emitting dyes and in flow battery technology . This compound, with its bromophenyl substituent, is particularly valuable as a synthetic intermediate. The bromine atom offers a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki reactions), allowing researchers to create a diverse library of compounds for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(4-bromophenyl) pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O2/c12-8-1-3-9(4-2-8)16-11(15)10-7-13-5-6-14-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMRLJNKMXKLTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(=O)C2=NC=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in the Linker Group

  • Carboxylate Ester vs. Carboxamide: The target compound’s carboxylate ester group differs from the carboxamide linkage in N-(4-Bromophenyl)pyrazine-2-carboxamide (). For example, the carboxamide derivatives in exhibit stability under physiological conditions (pH 7.4), as inferred from their use in antibacterial assays .

Heterocyclic Core Modifications

  • Pyrazine vs. Pyridazine :
    Pyridazin-3(2H)-one derivatives () share a bromophenyl group but replace pyrazine with a pyridazine ring. This structural change alters electronic properties: pyridazines exhibit stronger dipole moments, enhancing receptor-binding affinity. For instance, N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide acts as a potent FPR2 agonist, whereas pyrazine analogs may lack similar specificity .

  • Piperazine Derivatives :
    Piperazine-based compounds like 1-(4-Bromophenyl)-4-methylpiperazine () replace the pyrazine ring with a saturated piperazine moiety. This increases basicity and solubility but reduces aromatic interactions. Such derivatives are explored for CNS applications due to their BBB permeability (e.g., Lipinski parameters in ) .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Drug-Likeness Parameters
Compound Molecular Weight HBD HBA LogP GI Absorption BBB Permeability Reference
(4-Bromophenyl)pyrazine-2-carboxylate* ~293.1 0 5 2.5 High Moderate Estimated
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide 323.8 1 3 2.4 High Yes
1-(4-Bromophenyl)-4-methylpiperazine 256.2 0 2 2.8 High Yes
Pyridazin-3(2H)-one derivative (FPR2 agonist) ~450.3 2 6 3.1 Moderate No

*Estimated based on structural analogs.
Key observations:

  • The target ester’s higher HBA count (5 vs. 3 in carboxamides) may reduce passive diffusion but improve solubility.
  • Piperazine derivatives exhibit optimal BBB penetration due to lower molecular weight and LogP .

Preparation Methods

Suzuki Cross-Coupling for Direct Arylation

The Suzuki-Miyaura reaction has emerged as a cornerstone for introducing aryl groups to pyrazine cores. A 2024 study demonstrated the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide via palladium-catalyzed coupling between pyrazine-2-carboxamide and 4-bromophenylboronic acid . The protocol utilized tetrakis(triphenylphosphine)palladium(0) (5 mol%) in a 10:1 dioxane-water mixture under argon at 90°C for 24 hours, achieving yields of 68–72% after column chromatography . Key parameters include:

ParameterValueImpact on Yield
Catalyst Loading5 mol% Pd(PPh₃)₄Optimal above 3%
Solvent SystemDioxane:H₂O (10:1)Enhances solubility
Reaction Time24 hoursCompletes C–Br activation

This method’s scalability is limited by palladium costs, but its regioselectivity for the 4-bromophenyl group remains unmatched .

Mesoionic Oxazolium-5-Olate Intermediate Route

A 2017 innovation leveraged mesoionic 1,3-oxazolium-5-olates to construct pyrazinone precursors, which were subsequently oxidized to carboxylates . Treating 4-trifluoroacetyl-1,3-oxazolium-5-olate with p-toluenesulfonylmethyl isocyanide (TosMIC) in DMF under oxygen yielded 2(1H)-pyrazinones, which were esterified to the target compound . Critical steps include:

  • Cycloaddition : TosMIC and DBU (1.5 equiv) in DMF at 0°C under O₂ atmosphere formed the pyrazinone core .

  • Esterification : The pyrazinone intermediate was treated with ethyl bromide and K₂CO₃ in acetone, achieving 85% conversion to the carboxylate .

This method’s reliance on anaerobic conditions and specialized intermediates complicates large-scale applications but offers exceptional functional group tolerance .

Dichloropyrazine and Diaryl Imine Condensation

A patented methodology (US8513415B2) employed 2,3-dichloropyrazine and diaryl imines bearing 4-bromophenyl groups to assemble the target compound . The process involves:

  • Imine Formation : 4-Bromoaniline reacted with aryl aldehydes to generate diaryl imines .

  • Nucleophilic Aromatic Substitution : The imine and 2,3-dichloropyrazine were heated with K₂CO₃ in DMF at 120°C, substituting one chloride with the imine .

  • Hydrolysis : The intermediate was treated with HCl (3.2 L per 12 L H₂O) at ambient temperature, yielding the carboxylate after 3 hours .

This three-step sequence achieved 65% overall yield, with hydrolysis efficiency dependent on HCl concentration .

Comparative Analysis of Methodologies

MethodYield (%)Cost EfficiencyScalability
Suzuki Coupling 68–72ModerateLimited
Mesoionic Route 70–85LowChallenging
Pfitzinger Adaptation 70+HighHigh
Dichloropyrazine Route 65ModerateHigh

The Pfitzinger-inspired method and dichloropyrazine route excel in scalability, whereas the Suzuki protocol offers superior regiocontrol. Future research should explore hybrid approaches, such as combining Suzuki coupling with mesoionic intermediates, to optimize cost and yield.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (4-Bromophenyl) pyrazine-2-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from bromophenyl precursors and pyrazine derivatives. Key steps include nucleophilic substitution at the bromine site (e.g., using sodium azide or thiols) and esterification of the pyrazine ring. For example, palladium-catalyzed carbonylation under elevated pressure (5–10 atm) can introduce carboxylate groups to pyrazine cores . Reaction conditions such as inert atmospheres (N₂/Ar), controlled temperatures (60–100°C), and polar aprotic solvents (DMF, DMSO) are critical for yield optimization. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water) ensures high purity .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The bromophenyl group shows characteristic aromatic proton signals (δ 7.3–7.8 ppm) and coupling patterns, while the pyrazine ring exhibits deshielded carbons (δ 140–160 ppm) due to electron-withdrawing effects.
  • IR Spectroscopy : Ester carbonyl (C=O) stretching at ~1700 cm⁻¹ and C-Br vibrations at ~560 cm⁻¹ confirm functional groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak [M+H]⁺, with isotopic patterns matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) monitors purity (>95%) and stability under storage conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields or product purity during synthesis?

  • Methodological Answer : Discrepancies often arise from competing side reactions (e.g., over-oxidation or dimerization). Systematic optimization includes:

  • Solvent Screening : Polar solvents (e.g., DMF) favor SNAr reactions at the bromophenyl group, while non-polar solvents reduce ester hydrolysis .
  • Catalyst Tuning : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligands (Xantphos) improve carbonylation efficiency .
  • Temperature Gradients : Lower temperatures (0–25°C) suppress byproduct formation in sensitive steps .
  • In-Situ Monitoring : TLC or LC-MS tracks intermediate stability and guides quenching timing .

Q. How can reaction conditions be optimized for regioselective substitution on the pyrazine ring?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example:

  • Electron-Deficient Positions : Pyrazine-2-carboxylate reacts preferentially at the 3- and 5-positions due to electron-withdrawing effects from the ester group.
  • Directing Groups : Temporary protecting groups (e.g., Boc on nitrogen) or metal coordination (Cu²⁺) can direct substitutions to specific sites .
  • Microwave-Assisted Synthesis : Short reaction times (10–30 min) and high temperatures (120–150°C) enhance selectivity in heterocyclic substitutions .

Q. What biological targets and mechanisms are associated with this compound derivatives?

  • Methodological Answer : Derivatives exhibit activity against enzymes (kinases, proteases) and receptors (GPCRs, serotonin receptors). For example:

  • Enzyme Inhibition : The bromophenyl group engages in hydrophobic binding pockets, while the pyrazine core mimics adenine in ATP-competitive kinase inhibitors .
  • Receptor Binding : Piperazine-containing analogs (e.g., ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate) modulate serotonin receptors via hydrogen bonding with conserved aspartate residues .
  • Cellular Assays : IC₅₀ values are determined via fluorescence-based assays (e.g., kinase Glo) and SPR for binding kinetics .

Q. How can computational methods predict the reactivity or biological interactions of this compound?

  • Methodological Answer :

  • DFT Calculations : Predict electrophilic/nucleophilic sites using HOMO/LUMO energies (e.g., bromophenyl as electrophilic center).
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with protein targets (e.g., docking into COX-2 active site) .
  • MD Simulations : GROMACS assesses binding stability over 100-ns trajectories, identifying key residue interactions .

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